

# VTP-27999: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | VTP-27999 |           |
| Cat. No.:            | B1256342  | Get Quote |

An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Pharmacological Profile of a Potent Renin Inhibitor

### **Abstract**

VTP-27999 is a potent and selective, orally bioavailable alkyl amine inhibitor of renin, the initial and rate-limiting enzyme of the Renin-Angiotensin-Aldosterone System (RAAS).[1] By directly targeting renin, VTP-27999 effectively blocks the entire RAAS cascade, leading to reduced production of angiotensin II and aldosterone.[1][2] This mechanism of action has positioned VTP-27999 as a therapeutic candidate for hypertension and related cardiovascular and renal diseases.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of VTP-27999, along with detailed experimental protocols and data presented for researchers, scientists, and drug development professionals.

## **Chemical Structure and Physicochemical Properties**

VTP-27999 is a nonpeptidic alkyl amine.[4] Its chemical and physical properties are summarized in the tables below. The compound is available in its free base form, as well as hydrochloride (HCl) and trifluoroacetate (TFA) salts, with the salt forms exhibiting enhanced water solubility and stability.[5]



Table 1: Chemical Identification of VTP-27999 and its

| Identifier       | VTP-27999 (Free<br>Base)                                                                                                                                                                | VTP-27999 TFA                                                                                                                                                                                                          | VTP-27999 HCI                                                                                  |
|------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|
| IUPAC Name       | methyl (2-((R)-(3-<br>chlorophenyl)((R)-1-<br>(((S)-2-<br>(methylamino)-3-((R)-<br>tetrahydro-2H-pyran-<br>3-<br>yl)propyl)carbamoyl)pi<br>peridin-3-<br>yl)methoxy)ethyl)carb<br>amate | methyl N-[2-[(R)-(3-<br>Chlorophenyl)[(3R)-1-<br>[[[(2S)-2-<br>(methylamino)-3-<br>[(3R)-tetrahydro-2H-<br>pyran-3-<br>yl]propyl]amino]carbo<br>nyl]-3-<br>piperidinyl]methoxy]et<br>hyl]carbamate<br>trifluoroacetate | Not explicitly found                                                                           |
| CAS Number       | 942142-51-0                                                                                                                                                                             | 1013937-63-7                                                                                                                                                                                                           | 1264191-73-2                                                                                   |
| Chemical Formula | C26H41CIN4O5                                                                                                                                                                            | C28H42CIF3N4O7                                                                                                                                                                                                         | C26H42Cl2N4O5                                                                                  |
| SMILES           | O=C(N1CCC INVALID-LINK =O)C2=CC=CC(CI)=C 2">C@@HC1)NC INVALID-LINK C[C@@H]3COCCC3                                                                                                       | O=C(O)C(F)  (F)F.COC(NCCO INVALID-LINK [C@@]2([H])CN(CCC 2)C(NCINVALID- LINK C[C@H]3CCCOC3)= O)=O                                                                                                                      | O=C(NCINVALID-<br>LINK<br>NC)N(CCC2)C[C@]2(<br>[H])INVALID-LINK<br>([H])C3=CC(CI)=CC=<br>C3.CI |

Table 2: Physicochemical Properties of VTP-27999 and its Salts



| Property         | VTP-27999 (Free<br>Base)               | VTP-27999 TFA                                                                                                 | VTP-27999 HCI                                                                              |
|------------------|----------------------------------------|---------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| Molecular Weight | 525.08 g/mol                           | 639.10 g/mol                                                                                                  | 561.54 g/mol                                                                               |
| Appearance       | Not specified                          | Oil (Colorless to light yellow)                                                                               | Solid (White to yellow)                                                                    |
| Solubility       | Soluble in DMSO                        | Water: 10 mg/mL<br>(15.65 mM; requires<br>sonication) Ethanol:<br>2.4 mg/mL (3.76 mM;<br>requires sonication) | Water: ≥ 100 mg/mL<br>(178.08 mM)                                                          |
| Storage          | 0°C (Short Term),<br>-20°C (Long Term) | 4°C, sealed, away<br>from moisture. In<br>solvent: -80°C (6<br>months), -20°C (1<br>month)                    | 4°C, sealed, away<br>from moisture. In<br>solvent: -80°C (6<br>months), -20°C (1<br>month) |

# Pharmacological Properties Mechanism of Action

**VTP-27999** is a direct inhibitor of renin, the enzyme responsible for the conversion of angiotensinogen to angiotensin I, the rate-limiting step in the RAAS cascade.[1] By inhibiting renin, **VTP-27999** effectively reduces the levels of angiotensin II and aldosterone, key mediators of vasoconstriction, sodium and water retention, and cardiovascular remodeling.[1] [6][7]





Click to download full resolution via product page

**Diagram 1:** Mechanism of action of **VTP-27999** in the Renin-Angiotensin-Aldosterone System.

## **Potency and Selectivity**

**VTP-27999** is a highly potent renin inhibitor with an IC<sub>50</sub> of 0.47 nM against human renin.[1] It demonstrates excellent selectivity, being over 1000-fold more selective for renin compared to other related and unrelated off-targets, including other human aspartyl proteases like  $\beta$ -secretase, cathepsin D, and cathepsin E.[8]

**Table 3: In Vitro Potency of VTP-27999** 

| Parameter          | Value                           | Reference |
|--------------------|---------------------------------|-----------|
| IC₅₀ (Human Renin) | 0.47 nM                         | [1]       |
| Selectivity        | >1000-fold over other proteases | [8]       |

### **Pharmacokinetics**

A multiple ascending dose study in healthy, salt-depleted volunteers provided key pharmacokinetic data for **VTP-27999**.[5] The compound is rapidly absorbed following oral administration, with dose-proportional pharmacokinetics.[5]



Table 4: Pharmacokinetic Parameters of VTP-27999 in

Humans

| Parameter                                    | Value                               | Reference |
|----------------------------------------------|-------------------------------------|-----------|
| Time to C <sub>max</sub> (T <sub>max</sub> ) | 1 - 4 hours                         | [5]       |
| Terminal Half-life (t1/2)                    | 24 - 30 hours                       | [5]       |
| Bioavailability                              | >15% in three species (preclinical) | [9]       |
| Excretion                                    | <10% excreted in urine              | [5]       |

### **Clinical Studies**

A key clinical trial (NCT01217736) evaluated the safety, tolerability, and pharmacodynamics of **VTP-27999** in healthy volunteers. In this study, **VTP-27999** was administered once daily for 10 days at doses of 75, 150, 300, and 600 mg, and compared to 300 mg of aliskiren and a placebo.[5]

#### **Key Findings:**

- VTP-27999 was well-tolerated with no significant safety issues.[5]
- It effectively suppressed plasma renin activity (PRA) over a 24-hour period at all doses.
- VTP-27999 led to a dose-dependent increase in plasma renin concentration, which was more pronounced than with aliskiren, suggesting significant intrarenal renin inhibition.[5]
- The compound decreased plasma angiotensin II and aldosterone levels.
- At doses of 300 mg and higher, an excessive intrarenal renin inhibition was observed,
   leading to a rebound increase in angiotensin II and aldosterone after drug cessation.[5]
- VTP-27999 demonstrated a blood pressure-lowering effect comparable to aliskiren.

## **Experimental Protocols**



# In Vitro Renin Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is used to determine the in vitro inhibitory potency (IC<sub>50</sub>) of **VTP-27999** against renin.[1]

Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by renin, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to renin activity.

#### Materials:

- VTP-27999 TFA stock solution (e.g., 10 mM in DMSO)
- Recombinant human renin
- FRET-based fluorogenic renin substrate
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- 96-well microplate
- Fluorescence plate reader

#### Procedure:

- Prepare serial dilutions of VTP-27999 in the assay buffer.
- In a 96-well plate, add the diluted **VTP-27999** solutions to the test wells. Add assay buffer with the corresponding DMSO concentration to the control and blank wells.
- Add the renin solution to the test and control wells. Add assay buffer to the blank wells.
- Pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.
- Initiate the reaction by adding the FRET substrate solution to all wells.

## Foundational & Exploratory





- Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).[1]
- Calculate the rate of reaction and determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.





Click to download full resolution via product page

**Diagram 2:** Experimental workflow for the in vitro renin inhibition FRET assay.



# In Vivo Efficacy in a Double Transgenic Rat (dTGR) Model of Hypertension

This model is utilized to assess the in vivo antihypertensive efficacy of VTP-27999.[5]

#### Model Characteristics:

- Genetic Background: Sprague-Dawley or Fischer 344 rats.
- Transgenes: Express both human renin and human angiotensinogen.[5]
- Phenotype: Develop severe hypertension and end-organ damage.

#### Procedure:

- Animal Preparation: Use adult dTGRs. Blood pressure can be continuously monitored using telemetry devices implanted in the aorta.[8]
- Drug Formulation: Prepare a solution or suspension of **VTP-27999** TFA in a suitable vehicle (e.g., water or a specific formulation buffer).
- Dosing: Administer VTP-27999 or vehicle control orally via gavage at the desired dose (e.g., 10 mg/kg).[8]
- Blood Pressure Monitoring: Record mean arterial pressure (MAP) continuously before and after drug administration for a specified period (e.g., 24 hours or longer).[8]
- Data Analysis: Compare the changes in MAP between the VTP-27999-treated group and the vehicle-treated group to determine the antihypertensive effect and duration of action.

## Conclusion

**VTP-27999** is a potent and selective direct renin inhibitor with promising pharmacokinetic and pharmacodynamic profiles. Its ability to effectively block the RAAS cascade at its origin makes it a valuable tool for research into hypertension and related diseases. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and development of this compound. The distinct pharmacological profile of **VTP-**



**27999** compared to other RAAS inhibitors warrants further exploration of its potential therapeutic benefits.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Blood pressure reduction and diabetes insipidus in transgenic rats deficient in brain angiotensinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. mdpi.com [mdpi.com]
- 8. pelvipharm.com [pelvipharm.com]
- 9. Renin profiling to select antihypertensive baseline drugs. Renin inhibitors for high-renin and calcium entry blockers for low-renin patients PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [VTP-27999: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1256342#vtp-27999-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com